1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
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Overview
Description
1-Bromopyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that features a bromine atom attached to a pyridopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one typically involves the bromination of pyridopyridazine derivatives. One common method is the bromination of 4-hydroxypyrazolo[3,4-d]pyrimidine and its analogs, which leads to the corresponding 3-bromo derivatives . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Bromopyrido[3,4-d]pyridazin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The pyridazine ring can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridopyridazines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridazine ring.
Scientific Research Applications
1-Bromopyrido[3,4-d]pyridazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their synthetic strategies and biological activities.
Pyrido[4,3-d]pyrimidines: These compounds have similar structural features and are used in the synthesis of various bioactive molecules.
Uniqueness
1-Bromopyrido[3,4-d]pyridazin-4(3H)-one is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions
Properties
Molecular Formula |
C7H4BrN3O |
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Molecular Weight |
226.03 g/mol |
IUPAC Name |
1-bromo-3H-pyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H4BrN3O/c8-6-4-1-2-9-3-5(4)7(12)11-10-6/h1-3H,(H,11,12) |
InChI Key |
AWQSLGUDHLTUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=NNC2=O)Br |
Origin of Product |
United States |
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